Bromo-PEG8-t-butyl ester
Overview
Description
Bromo-PEG8-t-butyl ester is a polyethylene glycol (PEG) derivative that contains a bromide group and a t-butyl protected carboxyl group. The compound is known for its hydrophilic PEG spacer, which increases its solubility in aqueous media. The bromide group serves as an excellent leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions to form a free acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo-PEG8-t-butyl ester is synthesized through a series of chemical reactions involving the introduction of a bromide group and a t-butyl protected carboxyl group into the PEG chain. The synthesis typically involves the following steps:
PEG Functionalization: The PEG chain is first functionalized with a bromide group using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
Carboxyl Protection: The carboxyl group is then protected using t-butyl chloroformate (t-Boc) in the presence of a base such as triethylamine (TEA) to form the t-butyl ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
Bromo-PEG8-t-butyl ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group acts as a leaving group, allowing nucleophiles to attack the carbon atom and replace the bromide.
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions to form a free carboxyl group
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Deprotection: Acidic conditions, such as the use of trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are employed to remove the t-butyl protecting group
Major Products Formed
Nucleophilic Substitution: The major products are PEG derivatives with various functional groups replacing the bromide.
Deprotection: The major product is the free carboxyl group, which can be further used for bioconjugation
Scientific Research Applications
Bromo-PEG8-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of Bromo-PEG8-t-butyl ester involves its ability to undergo nucleophilic substitution and deprotection reactions. The bromide group acts as a leaving group, allowing nucleophiles to replace it and form new covalent bonds. The t-butyl protected carboxyl group can be deprotected under acidic conditions to form a free carboxyl group, which can then participate in further chemical reactions. These properties make this compound a versatile compound for various applications .
Comparison with Similar Compounds
Similar Compounds
- Bromo-PEG4-t-butyl ester
- Bromo-PEG6-t-butyl ester
- Bromo-PEG12-t-butyl ester
Uniqueness
Bromo-PEG8-t-butyl ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The PEG8 spacer offers sufficient hydrophilicity while maintaining the compound’s ability to undergo nucleophilic substitution and deprotection reactions efficiently. This makes it particularly suitable for applications requiring high solubility and reactivity .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45BrO10/c1-23(2,3)34-22(25)4-6-26-8-10-28-12-14-30-16-18-32-20-21-33-19-17-31-15-13-29-11-9-27-7-5-24/h4-21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYYTZDPNRZUDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45BrO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001154672 | |
Record name | 1,1-Dimethylethyl 27-bromo-4,7,10,13,16,19,22,25-octaoxaheptacosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001154672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1623792-00-6 | |
Record name | 1,1-Dimethylethyl 27-bromo-4,7,10,13,16,19,22,25-octaoxaheptacosanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1623792-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 27-bromo-4,7,10,13,16,19,22,25-octaoxaheptacosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001154672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.